molecular formula C16H24N6OS B6626173 N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide

N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B6626173
M. Wt: 348.5 g/mol
InChI Key: FBSULAQDFXNOPT-UHFFFAOYSA-N
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Description

N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, a pyridine moiety, and a dimethylaminoethyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6OS/c1-11(2)15-20-21-16(24-15)14(23)19-10-12-6-5-7-17-13(12)18-8-9-22(3)4/h5-7,11H,8-10H2,1-4H3,(H,17,18)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSULAQDFXNOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)C(=O)NCC2=C(N=CC=C2)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the thiadiazole intermediate.

    Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the pyridine nitrogen with a dimethylaminoethyl halide under basic conditions.

    Final Coupling: The final product is obtained by coupling the intermediate with a carboxamide derivative under mild conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide may exhibit bioactivity, potentially serving as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for the development of pharmaceuticals, particularly those targeting specific pathways in diseases.

Industry

Industrially, the compound could be used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting or modulating their activity. The pyridine and thiadiazole rings could facilitate binding to active sites, while the dimethylaminoethyl group might enhance solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide: Similar structure but with a methyl group instead of a propan-2-yl group.

    N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-ethyl-1,3,4-thiadiazole-2-carboxamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

The uniqueness of N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The propan-2-yl group may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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